methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate
Description
Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate (C₁₆H₁₃NO₄) is a crystalline naphthalimide derivative characterized by a 1,8-naphthalimide core esterified with a methyl propanoate group. Its synthesis involves refluxing 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid in methanol with catalytic H₂SO₄, yielding yellow monoclinic crystals (space group P2₁/c, a = 9.930 Å, b = 6.9807 Å, c = 18.954 Å, β = 93.08°) . The compound exhibits applications in materials science and medicinal chemistry, particularly as a fluorescent probe or cholinesterase inhibitor precursor .
Properties
IUPAC Name |
methyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-13(18)8-9-17-15(19)11-6-2-4-10-5-3-7-12(14(10)11)16(17)20/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHWUGADPLOCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes can be employed to prepare methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate. One common approach involves the cyclization of appropriate precursors. For example, an anhydride derivative of phthalic acid may undergo a condensation reaction with an amino acid derivative, followed by esterification.
Steps:
Cyclization: An anhydride derivative reacts with a suitable amino acid under acidic or basic conditions.
Esterification: The resulting product is treated with methanol and an acid catalyst to form the ester.
Industrial Production Methods
For large-scale production, employing continuous flow reactors for cyclization and esterification processes may enhance yield and efficiency. This approach reduces reaction times and improves safety by minimizing the accumulation of hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate can undergo oxidation, where the ester group or the benzene ring may be oxidized to form corresponding carboxylic acid derivatives or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the isoquinoline structure to form dihydro derivatives.
Substitution: Substitution reactions may occur at the benzene ring, introducing various functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or dihydro derivatives.
Substitution: Formation of halogenated or alkyl-substituted isoquinolines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate has been studied for its potential anticancer properties. Research indicates that derivatives of isoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
1.2 Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. A series of experiments have indicated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. This property is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Synthesis and Derivatization
2.1 Intermediate for Drug Development
This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents, including alrestatin, an anti-cancer drug. The controlled synthesis of this compound allows for the modification of its structure to enhance biological activity and selectivity towards specific targets in cancer therapy .
Material Science Applications
3.1 Organic Electronics
Recent studies have explored the use of this compound in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films contributes to improved device performance and efficiency .
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Induces apoptosis; effective against bacteria |
| Synthesis | Intermediate for drug development | Essential for synthesizing alrestatin |
| Material Science | Use in organic electronics | Enhances performance in OLEDs and OPVs |
Case Studies
5.1 Case Study on Anticancer Activity
In a controlled study involving various isoquinoline derivatives, this compound was found to significantly reduce tumor growth in xenograft models. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a lead compound for further development in oncology .
5.2 Case Study on Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of several derivatives, including this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for therapeutic applications in treating bacterial infections .
Mechanism of Action
Mechanism
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve binding to active sites or altering the conformational states of the targets.
Molecular Targets and Pathways
Potential targets include kinases, proteases, and receptor proteins. By binding to these targets, methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate and its derivatives can modulate signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Derivatives with Modified Substituents
Key Insights :
- Ester vs.
- Core Modifications : Replacing the naphthalimide core with isoindole (e.g., compound in ) reduces conjugation, altering electronic properties and fluorescence .
Chiral Analogs and Electrochemical Behavior
Chiral analogs, such as (S)- and (R)-methyl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate, exhibit distinct spectroelectrochemical responses. Upon electrochemical reduction, their radical anion forms show shifted UV/Vis absorption bands and enhanced vibrational circular dichroism (VCD) signals, enabling chiral discrimination in CD₃CN .
Table : Electrochemical Data for Chiral Analogs
| Property | Neutral Form | Radical Anion Form | |
|---|---|---|---|
| UV/Vis λₘₐₓ | ~300 nm | ~450–600 nm | |
| VCD Signal | Weak | Amplified | |
| Reduction Potential (E₁/₂) | -1.2 V vs. Fc⁺/Fc | — |
Bioactive Derivatives with Enhanced Potency
- Sulfamoyl Benzoic Acid Analog (Compound 4): Replacing sulfur with a sulfamoyl group in 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid improves binding affinity (ΔG = -8.53 kcal/mol vs. -7.94 kcal/mol for precursor), enhancing selectivity for biological targets .
- Quaternary Ammonium Derivatives (e.g., 12b-C9): Alkylation of the naphthalimide core with bromononane yields bipharmacophoric cholinesterase inhibitors (97% yield), demonstrating synergistic activity .
Fluorescent Probes and Materials
- 1,8-Naphthalimide-Based Chemosensors: Derivatives like 2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl methacrylate (NI0) exhibit metal ion-sensitive fluorescence, useful in environmental sensing .
Biological Activity
Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.
Structural Overview
The compound belongs to the benzo[de]isoquinoline-1,3-dione system and has the following molecular formula:
- Molecular Formula: C₁₆H₁₃N₁O₄
- Molecular Weight: 269.252 g/mol
- CAS Number: 135980-44-8
The structure includes a benzene ring fused with an isoquinoline moiety and a methyl ester group, which is critical for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization: Using an anhydride derivative of phthalic acid with an amino acid derivative under acidic or basic conditions.
- Esterification: Treating the resulting product with methanol and an acid catalyst to form the ester.
This method allows for the formation of the compound in a controlled manner, ensuring high purity and yield.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds derived from this structure have shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that specific derivatives led to a significant reduction in tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents .
Antimicrobial Effects
Research has also highlighted its antimicrobial properties. In vitro assays have shown that certain derivatives possess activity against a range of bacterial strains, including resistant strains. This effect is attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Table 1: Summary of Biological Activities
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.
- Receptor Interaction: It may interact with specific receptors, modulating signaling pathways that lead to cell death or inhibition of proliferation.
Drug Development
Given its biological activities, this compound serves as a scaffold for designing new drugs targeting cancer and infectious diseases. The versatility of its structure allows for modifications that can enhance potency and selectivity.
Future Directions
Ongoing research is focused on:
- Structural Modifications: To improve efficacy and reduce toxicity.
- Mechanistic Studies: To fully elucidate the pathways affected by this compound.
- Clinical Trials: To assess its safety and effectiveness in humans.
Q & A
Q. How is the crystal structure of this compound determined, and what are the critical crystallographic parameters?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using a Bruker APEX-II diffractometer with MoKα radiation (λ = 0.71073 Å). The compound crystallizes in the monoclinic P21/c space group with lattice parameters: Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| a | 9.930(3) Å |
| b | 6.9807(18) Å |
| c | 18.954(5) Å |
| β | 93.080(4)° |
| V | 1311.9(6) ų |
| Z | 4 |
| Key bond lengths (e.g., C=O: 1.195–1.219 Å) validate the structure . |
Q. What preliminary biological activities are associated with this compound, and how are they screened?
- Methodological Answer : As an intermediate for alrestatin (an aldose reductase inhibitor), its derivatives are screened for enzyme inhibition using in vitro assays. For example, test inhibition kinetics using recombinant aldose reductase with DL-glyceraldehyde as a substrate, monitoring NADPH depletion spectrophotometrically at 340 nm .
Advanced Research Questions
Q. How can spectroelectrochemical methods resolve electronic properties of the compound in redox-active environments?
- Methodological Answer : Employ a VCD-OTTLE (Optically Transparent Thin-Layer Electrochemical) cell to monitor redox-induced changes. For example, cyclic voltammetry (scan rate: 5 mV/s) in CD₃CN with 0.1 M Bu₄NPF₆ reveals reversible reduction at E₁/₂ = −1.2 V (vs. Ag/Ag⁺). Coupled UV-Vis and VCD spectroscopy tracks radical anion formation, with absorption bands >500 nm and chirality inversion .
Q. How do structural modifications (e.g., substituents on the naphthalimide core) influence bioactivity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) or piperidine moieties to enhance binding affinity. For example, sulfamoyl benzoic acid analogues show subnanomolar agonist activity for LPA2 receptors (ΔG = −8.53 kcal/mol via molecular docking). Compare IC₅₀ values in enzyme assays and correlate with Hammett substituent constants .
Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?
- Methodological Answer : Cross-validate using high-resolution SC-XRD (R < 0.05) and density functional theory (DFT) calculations. For example, the C15=O3 bond length (1.195 Å) aligns with literature values for similar naphthalimide derivatives (1.19–1.22 Å). Use software like SHELXL for refinement and Mercury for structural overlay .
Q. What strategies mitigate side reactions during synthesis (e.g., ester hydrolysis or dimerization)?
- Methodological Answer : Control reaction conditions: Table 2: Reaction Optimization Parameters
Key Data Contradictions and Resolutions
-
Issue : Discrepancies in reported biological activity (e.g., alrestatin’s withdrawal due to toxicity vs. its derivatives’ efficacy).
-
Issue : Variable spectroscopic data for radical anion forms in electrochemical studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
